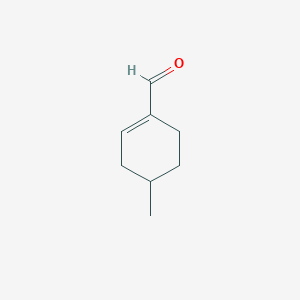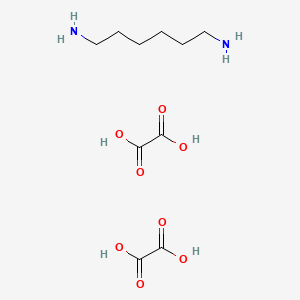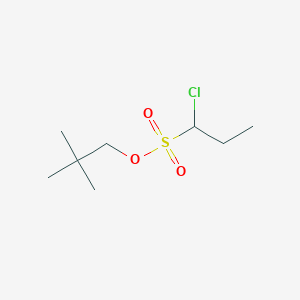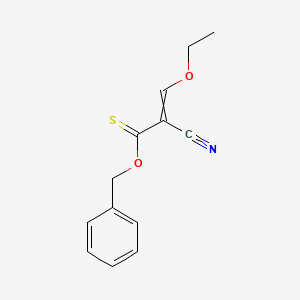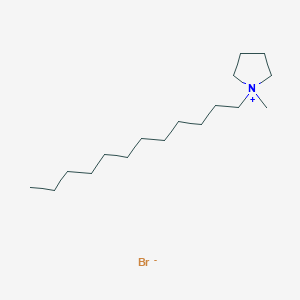
Pyrrolidinium, 1-dodecyl-1-methyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidinium, 1-dodecyl-1-methyl-, bromide: is a type of ionic liquid, which are organic salts that are liquid at room temperature. These compounds are composed of organic cations and inorganic or organic anions. This compound is known for its superior chemical and thermal stability, making it an excellent solvent for various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidinium, 1-dodecyl-1-methyl-, bromide typically involves a two-step process. First, 0.1 mol of 98% N-methylpyrrolidine is dissolved in 70 ml of dry acetonitrile. Then, 0.1 mol of 99% dodecyl bromide is slowly added to the solution. The mixture is then refluxed at 80–90 °C for 18 hours. After the reaction is complete, the mixture is cooled to room temperature, and a part of the solvent is removed by vacuum rotary evaporation .
Industrial Production Methods: Industrial production methods for ionic liquids like this compound often involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has also been explored to increase reaction rates and yields .
化学反応の分析
Types of Reactions: Pyrrolidinium, 1-dodecyl-1-methyl-, bromide can undergo various chemical reactions, including nucleophilic substitution reactions. These reactions typically involve the replacement of the bromide ion with other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as pyridine and imidazole. The reactions are often carried out under reflux conditions at elevated temperatures to ensure complete conversion .
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, using pyridine as a nucleophile would result in the formation of a pyridinium salt .
科学的研究の応用
Pyrrolidinium, 1-dodecyl-1-methyl-, bromide has a wide range of applications in scientific research due to its unique properties. It is used in biocatalysis, electrochemistry, and agronomy. Specific applications include extraction and separation, catalytic reactions, organic synthesis, nanomaterial preparation, electrochemical reactions, and capacitors .
作用機序
The mechanism of action of Pyrrolidinium, 1-dodecyl-1-methyl-, bromide involves its ability to disrupt cell membranes. This compound has been shown to have antimicrobial activity, particularly when combined with antimicrobial peptides like melittin. The long alkyl chain of the compound allows it to integrate into the lipid bilayer of bacterial cell membranes, leading to membrane disruption and cell death .
類似化合物との比較
- 1-Methyl-3-n-alkylpyrrolidinium bromide
- N-dodecyl-N-methylpyrrolidinium bromide
- N-methyl-N-dodecylpyrrolidinium bromide
Uniqueness: Pyrrolidinium, 1-dodecyl-1-methyl-, bromide is unique due to its long alkyl chain, which enhances its ability to disrupt cell membranes and its superior chemical and thermal stability. These properties make it particularly useful in applications requiring high stability and effectiveness .
特性
CAS番号 |
91847-28-8 |
|---|---|
分子式 |
C17H36BrN |
分子量 |
334.4 g/mol |
IUPAC名 |
1-dodecyl-1-methylpyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C17H36N.BrH/c1-3-4-5-6-7-8-9-10-11-12-15-18(2)16-13-14-17-18;/h3-17H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
HFWKXWYOKLZDTB-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC[N+]1(CCCC1)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14372429.png)

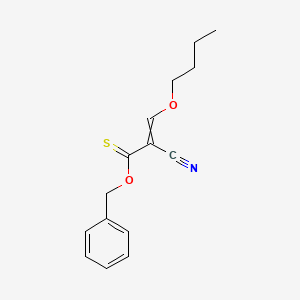
![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)
![Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)-](/img/structure/B14372466.png)

![(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane]](/img/structure/B14372477.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-pyridin-2-ylurea](/img/structure/B14372479.png)
